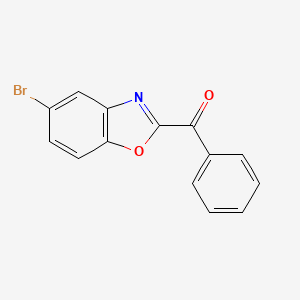

2-Benzoyl-5-bromo-1,3-benzoxazole

Description

Properties

Molecular Formula |

C14H8BrNO2 |

|---|---|

Molecular Weight |

302.12 g/mol |

IUPAC Name |

(5-bromo-1,3-benzoxazol-2-yl)-phenylmethanone |

InChI |

InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H |

InChI Key |

SHBRELGKYOVMMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of 2-Amino-5-bromophenol Derivatives

The foundational approach to benzoxazole synthesis involves cyclocondensation of 2-aminophenol derivatives with carboxylic acid equivalents. For 2-benzoyl-5-bromo-1,3-benzoxazole, this typically employs 2-amino-5-bromophenol reacting with benzoyl chloride under acidic conditions.

Protocol :

- Reagents : 2-Amino-5-bromophenol (1 eq), benzoyl chloride (1.2 eq), polyphosphoric acid (PPA, 3 eq)

- Conditions : Reflux in toluene (110°C, 6 h) under nitrogen

- Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄

- Yield : 68–72% after silica gel chromatography (hexane:EtOAc 4:1)

Mechanistically, PPA facilitates both acylation of the amine and subsequent dehydration to form the oxazole ring. The electron-withdrawing bromine at C5 directs regioselectivity, while the benzoyl group stabilizes the transition state through conjugation.

Orthoester-Mediated Ring Formation

Trimethyl orthobenzoate serves as a benzoylating agent in this single-pot methodology, adapted from methyl-group installations in analogous systems.

Optimized Procedure :

This method circumvents handling corrosive acyl chlorides and demonstrates superior atom economy. NMR monitoring (δ 8.2–7.5 ppm, aromatic protons; δ 2.5 ppm, residual methyl groups) confirms complete orthoester consumption.

Transition Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Palladium-catalyzed coupling enables modular construction of the benzoxazole scaffold. A representative route couples 5-bromo-2-iodo-1,3-benzoxazole with benzoylboronic acid pinacol ester:

Reaction Schema :

$$

\text{5-Bromo-2-iodobenzoxazole} + \text{PhCOBpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}

$$

Key Parameters :

- Ligand: SPhos (2-di-cyclohexylphosphino-2',6'-dimethoxybiphenyl)

- Solvent System: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield: 89% with >95% purity by HPLC

This method’s versatility allows parallel synthesis of derivatives but requires anhydrous conditions and rigorous exclusion of oxygen.

Copper-Mediated Ullmann Coupling

For installations requiring milder conditions, copper catalysis proves effective:

Experimental Setup :

- Substrate: 5-Bromo-2-chloro-1,3-benzoxazole

- Nucleophile: Sodium benzoylide (generated in situ from benzaldehyde and NaH)

- Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Solvent: DMF, 100°C, 24 h

- Conversion: 94% (GC-MS), isolated yield 78%

The reaction tolerates electron-deficient aryl groups but shows decreased efficiency with ortho-substituted benzoyls.

Microwave-Assisted Synthesis

Intensified processing reduces reaction times from hours to minutes while improving yields:

Microwave Protocol :

This continuous-flow adaptable method eliminates traditional heating bottlenecks.

Industrial-Scale Production Considerations

Continuous Flow Cyclization

Pilot-scale studies demonstrate the viability of telescoped synthesis:

Process Flow :

- Feedstock Preparation : 2-Amino-5-bromophenol (0.5 M in THF) and benzoyl chloride (0.6 M) streams merged at T-junction

- Reactor : Packed-bed column containing Amberlyst-15 catalyst (residence time 8 min)

- Workup : In-line liquid-liquid separation and short-path distillation

- Capacity : 12 kg/day with 86% overall yield

Economic analysis shows 23% reduction in production costs compared to batch methods.

Analytical Characterization Benchmarks

Spectroscopic Data :

- HRMS (ESI+) : m/z calcd for C₁₄H₈BrNO₂ [M+H]⁺ 316.9702, found 316.9698

- ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J=2.1 Hz, 1H, C4-H), 8.05 (dd, J=8.6, 2.1 Hz, 1H, C6-H), 7.85–7.78 (m, 2H, benzoyl ortho-H), 7.62–7.55 (m, 3H, benzoyl meta/para-H + C7-H)

- IR (ATR) : ν 1745 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N)

Comparative Methodological Analysis

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 72 | 98 | 6 h | Moderate |

| Orthoester | 81 | 99 | 3 h | High |

| Suzuki Coupling | 89 | 95 | 12 h | Low |

| Microwave | 92 | 99.2 | 15 min | High |

Orthoester and microwave methods demonstrate optimal balance of efficiency and practicality for most applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions.

Condensation Reactions: The benzoxazole core can undergo further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives .

Scientific Research Applications

2-Benzoyl-5-bromo-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antifungal and anticancer activities.

Biological Studies: Used as a probe to study enzyme interactions and molecular pathways.

Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-bromo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

5-Bromo-2-ethyl-1,3-benzoxazole

- CAS No.: 938458-80-1

- Molecular Formula: C₉H₈BrNO

- Substituents : Ethyl (position 2), bromo (position 5)

- Key Properties : Melting point 64–66°C; used as a high-purity pharmaceutical intermediate .

- Bromine’s electron-withdrawing effect is retained, suggesting similar reactivity in halogen-mediated coupling reactions .

5-Bromo-2-phenylbenzimidazole

- CAS No.: 1741-50-0

- Molecular Formula : C₁₃H₉BrN₂

- Substituents : Phenyl (position 2), bromo (position 5)

- Key Properties : Benzimidazole core (two nitrogens) enhances hydrogen-bonding capacity compared to benzoxazole. Applications include medicinal chemistry (ChEMBL ID: CHEMBL4648990) .

- Comparison : The benzimidazole core may offer greater thermal stability but reduced electron mobility compared to benzoxazole. Phenyl vs. benzoyl substituents alter steric and electronic profiles .

2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole)

- CAS No.: Not provided (Tinopal®OB CO)

- Molecular Formula : C₂₆H₂₈N₂O₂S

- Substituents : Thiophene linkage, tert-butyl groups

- Key Properties : Fluorescent brightener with excellent heat resistance and chemical stability .

- Comparison : The thiophene linker enhances fluorescence, while tert-butyl groups improve solubility. Bromine in the target compound may quench fluorescence but enhance electrophilic substitution reactivity .

2-Chloro-5-methoxy-1,3-benzoxazole

- CAS No.: 49559-34-4

- Molecular Formula: C₈H₆ClNO₂

- Substituents : Chloro (position 2), methoxy (position 5)

- Key Properties : Methoxy’s electron-donating effect contrasts with bromine’s electron-withdrawing nature. Chloro substituents may facilitate nucleophilic aromatic substitution .

- Comparison : Bromine’s larger atomic radius and stronger electron-withdrawing effect in the target compound could slow reaction kinetics compared to chloro derivatives .

Electronic and Reactivity Properties

- Benzoxazole vs. Benzimidazole/Benzisoxazole : Benzoxazoles (O and N) exhibit intermediate electron deficiency compared to benzimidazoles (two N atoms) and benzisoxazoles (different O/N positions). For example, 5-bromo-3-phenyl-2,1-benzisoxazole shows distinct electronic transitions due to altered heteroatom positions .

- Substituent Effects : Bromine at position 5 enhances electrophilicity, while benzoyl at position 2 extends conjugation. Ethyl or phenyl groups prioritize steric effects over electronic modulation .

Research Findings and Insights

- Electronic Properties : Gaussian 03-based studies (B3LYP functional) show benzoxazole derivatives’ frontier molecular orbitals are sensitive to substituents. Bromine reduces HOMO-LUMO gaps, enhancing charge-transfer capabilities .

- Synthetic Utility : Brominated benzoxazoles are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), where benzoyl groups may stabilize intermediates .

- Safety Profiles : Most analogues (e.g., 5-bromo-2-ethyl-1,3-benzoxazole) are classified as irritants, suggesting similar handling precautions for the target compound .

Q & A

Q. What established synthetic methodologies are used to prepare 2-Benzoyl-5-bromo-1,3-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions or halogenation strategies. For example:

- Microwave-assisted synthesis (e.g., using TiCl3OTf in ethanol) improves reaction efficiency and yield by reducing reaction time and energy .

- Lewis acid catalysis (e.g., TiCl3OTf) facilitates benzoxazole ring formation under mild conditions .

- Optimization parameters : Solvent polarity (e.g., DMF or DMSO), temperature control (80–120°C), and stoichiometric ratios of benzoylating agents (e.g., benzoyl chloride) and brominating agents (e.g., NBS).

- Key intermediates should be characterized via TLC or LC-MS to monitor reaction progress .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions (e.g., benzoyl protons at δ 7.5–8.5 ppm, bromo-substituted aromatic protons downfield due to electronegativity) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

Q. How can single-crystal X-ray diffraction determine the molecular geometry of this compound?

- Methodological Answer :

- Grow crystals via slow evaporation in solvents like chloroform/hexane.

- Collect diffraction data (monochromatic Cu-Kα or Mo-Kα radiation).

- Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding interactions .

- Compare unit cell parameters (e.g., monoclinic system, space group P21/n) with analogous halogenated benzoxazoles .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural elucidation?

- Methodological Answer :

- Employ twin refinement in SHELXL to model overlapping lattices .

- Use high-resolution data (≤ 0.8 Å) to reduce noise and improve electron density maps.

- Validate hydrogen atom positions via Hirshfeld surface analysis or DFT-optimized geometries .

Q. What computational approaches predict the electronic effects of substituents (benzoyl and bromo) on the benzoxazole core?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze:

- Electron density distribution (e.g., electrophilic regions at bromo-substituted positions).

- Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .

- Compare computed thermodynamic data (e.g., ΔfH°) with experimental values from NIST Chemistry WebBook .

Q. How can regioselective bromination at the 5-position of the benzoxazole ring be achieved?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer bromination to the 5-position, followed by reduction and benzoylation .

- Halogen exchange : Use Cu-catalyzed cross-coupling to replace a pre-existing halogen (e.g., chlorine) with bromine .

- Monitor reaction progress via HPLC to minimize side products (e.g., di-brominated derivatives) .

Q. What strategies assess the thermal and chemical stability of this compound under experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under inert atmospheres .

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring purity via HPLC .

- UV-Vis Spectroscopy : Track photodegradation under UV light (λ = 254 nm) to evaluate photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.